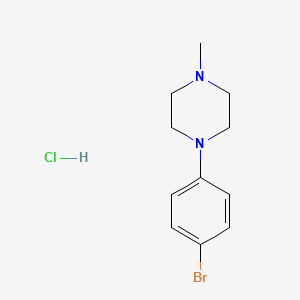

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride

Description

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride is a piperazine derivative characterized by a bromine-substituted phenyl group at position 1 and a methyl group at position 4 of the piperazine ring. The compound has a molecular weight of 255.2 g/mol (as a free base) and a CAS registry number of 130307-08-3 . It is commonly utilized in pharmacological research, particularly in studies targeting neurotransmitter receptors such as sigma-1 or dopamine receptors, due to its structural resemblance to bioactive ligands . Its hydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo applications .

Properties

IUPAC Name |

1-(4-bromophenyl)-4-methylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11;/h2-5H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNVIRQFAVGOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-methylpiperazine hydrochloride typically involves the reaction of 4-bromophenylamine with 1-methylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality and purity of the final product. The industrial production process is designed to minimize waste and optimize the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, using appropriate reagents and conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution, and alkyl halides for alkyl substitution. The reactions are typically carried out under reflux conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used for oxidation reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl, amino, or alkyl derivatives, while oxidation reactions can produce N-oxides or other oxidized forms.

Scientific Research Applications

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is used in studies related to neurotransmitter systems, particularly serotonin receptors. It serves as a ligand in binding studies to understand receptor-ligand interactions.

Medicine: Research into potential therapeutic applications, such as antidepressant or anxiolytic effects, is ongoing. The compound’s interaction with serotonin receptors makes it a candidate for drug development.

Industry: It is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Structural Insights :

- Substituent Position : Bromine at the para position in 1-(4-bromophenyl)-4-methylpiperazine enhances steric and electronic effects compared to meta-substituted analogs like BD1063 .

- Aromatic Bulk : Chlorcyclizine’s benzhydryl group increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility compared to simpler aryl groups .

Pharmacological Activity

Key Pharmacological Insights :

- Receptor Specificity : BD1063 exhibits higher sigma-1 affinity than 1-(4-bromophenyl)-4-methylpiperazine, likely due to its dichlorophenyl group enhancing hydrophobic interactions .

- Therapeutic Scope : Chlorcyclizine’s clinical use contrasts with the research-focused applications of bromophenyl derivatives, highlighting substituent-driven functional divergence .

Physicochemical Properties

Table 4: Spectral and Physical Data

Key Physicochemical Insights :

Biological Activity

1-(4-Bromophenyl)-4-methylpiperazine hydrochloride is a chemical compound with notable biological activities, particularly in pharmacology and medicinal chemistry. This compound is a derivative of piperazine, which is known for its diverse pharmacological properties, including antipsychotic, antidepressant, and antimicrobial effects. The presence of the bromophenyl group significantly influences its biological interactions and therapeutic potential.

Chemical Structure

The molecular formula for this compound is C11H15BrN2·HCl. The compound consists of a piperazine ring substituted with a bromophenyl group and a methyl group, which contributes to its unique properties.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter receptors and enzymes in the body. Notably, it has shown affinity for serotonin (5-HT) receptors, which play a crucial role in mood regulation and anxiety. By modulating these receptors, the compound may exert anxiolytic and antidepressant effects.

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds similar to this compound can enhance serotonin levels in the brain, potentially alleviating symptoms of depression. Studies have demonstrated that piperazine derivatives can act as selective serotonin reuptake inhibitors (SSRIs) .

- Anxiolytic Properties : The interaction with 5-HT receptors also suggests potential anxiolytic effects. Animal studies have shown that piperazine derivatives can reduce anxiety-like behaviors in models such as the elevated plus maze .

- Antimicrobial Activity : Preliminary studies suggest that this compound may also exhibit antimicrobial properties against various bacterial strains. The presence of the bromine atom is believed to enhance its lipophilicity, allowing better penetration through bacterial membranes .

Study on Antidepressant Effects

A study published in 2023 investigated the antidepressant potential of various piperazine derivatives, including this compound. The findings indicated significant reductions in depressive-like behaviors in rodent models when administered at specific doses .

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of piperazine derivatives revealed that this compound displayed significant activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.